REACTION_CXSMILES
|
O1CCCC1.[BH4-].[Na+].[C:8]([O:12][C:13](=[O:31])[NH:14][CH:15]([C:26]1[O:27][CH:28]=[CH:29][N:30]=1)S(C1C=CC(C)=CC=1)(=O)=O)([CH3:11])([CH3:10])[CH3:9].[Cl-].[NH4+]>O>[C:8]([O:12][C:13](=[O:31])[NH:14][CH2:15][C:26]1[O:27][CH:28]=[CH:29][N:30]=1)([CH3:11])([CH3:9])[CH3:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
51.4 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
[oxazole-2-yl-(toluene-4-sulfonyl)-methyl]-carbamic acid tert-butyl ester
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(S(=O)(=O)C1=CC=C(C=C1)C)C=1OC=CN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by Production example 769 over 13 minutes at room temperature
|
Duration
|
13 min
|
Type
|
STIRRING
|
Details
|
Thereafter, the solution was stirred for another 2 hours and 30 minutes under room temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for another 30 minutes under ice cooling
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
followed by purification and separation by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC=1OC=CN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |